

Application Notes: CRISPR/Cas9-Mediated Knockout of Cortactin (CTTN)

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Compound of Interest

Compound Name: Cortactin

Cat. No.: B1202871

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Introduction

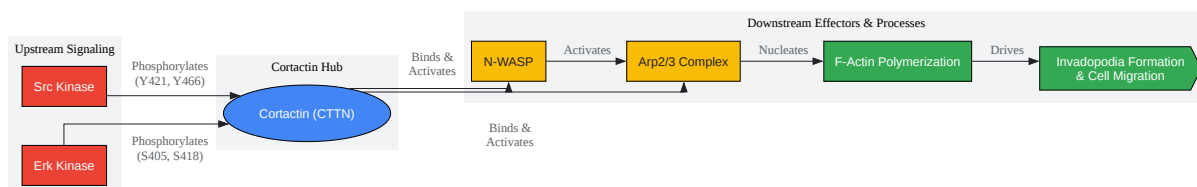
Cortactin (encoded by the CTTN gene) is a critical regulator of the actin cytoskeleton.[1] It is a prominent substrate for Src family kinases and plays a pivotal role in cell migration, invasion, and the formation of protrusive structures like lamellipodia and invadopodia.[2][3] Cortactin executes these functions primarily by binding to and activating the Arp2/3 complex, which promotes the formation of branched actin networks.[1][4] It also acts as a scaffold, bringing together various signaling and cytoskeletal proteins.[4][5]

Due to its role in cell motility and its frequent overexpression in various cancers, including breast, colorectal, and head and neck squamous cell carcinomas, Cortactin has emerged as a significant target in cancer research and drug development.[3][6] Creating a robust Cortactin knockout cell line using CRISPR/Cas9 is a fundamental step to investigate its function in disease progression, validate its role in specific signaling pathways, and screen for potential therapeutic agents. These application notes provide a comprehensive workflow and detailed protocols for the successful generation and validation of Cortactin knockout cell lines.

Core Signaling Pathway of Cortactin

Cortactin is a central node in the regulation of actin dynamics. It integrates signals from kinases like Src and Erk to modulate the cytoskeleton.[1][2] Its primary mechanism involves the activation of the Arp2/3 complex, leading to actin polymerization.[7] Furthermore, its SH3 domain allows it to interact with other key regulators, such as N-WASP, further enhancing this

process.[8][9] This intricate network of interactions is crucial for the formation of invadopodia, specialized structures that degrade the extracellular matrix during cancer cell invasion.[1][2]

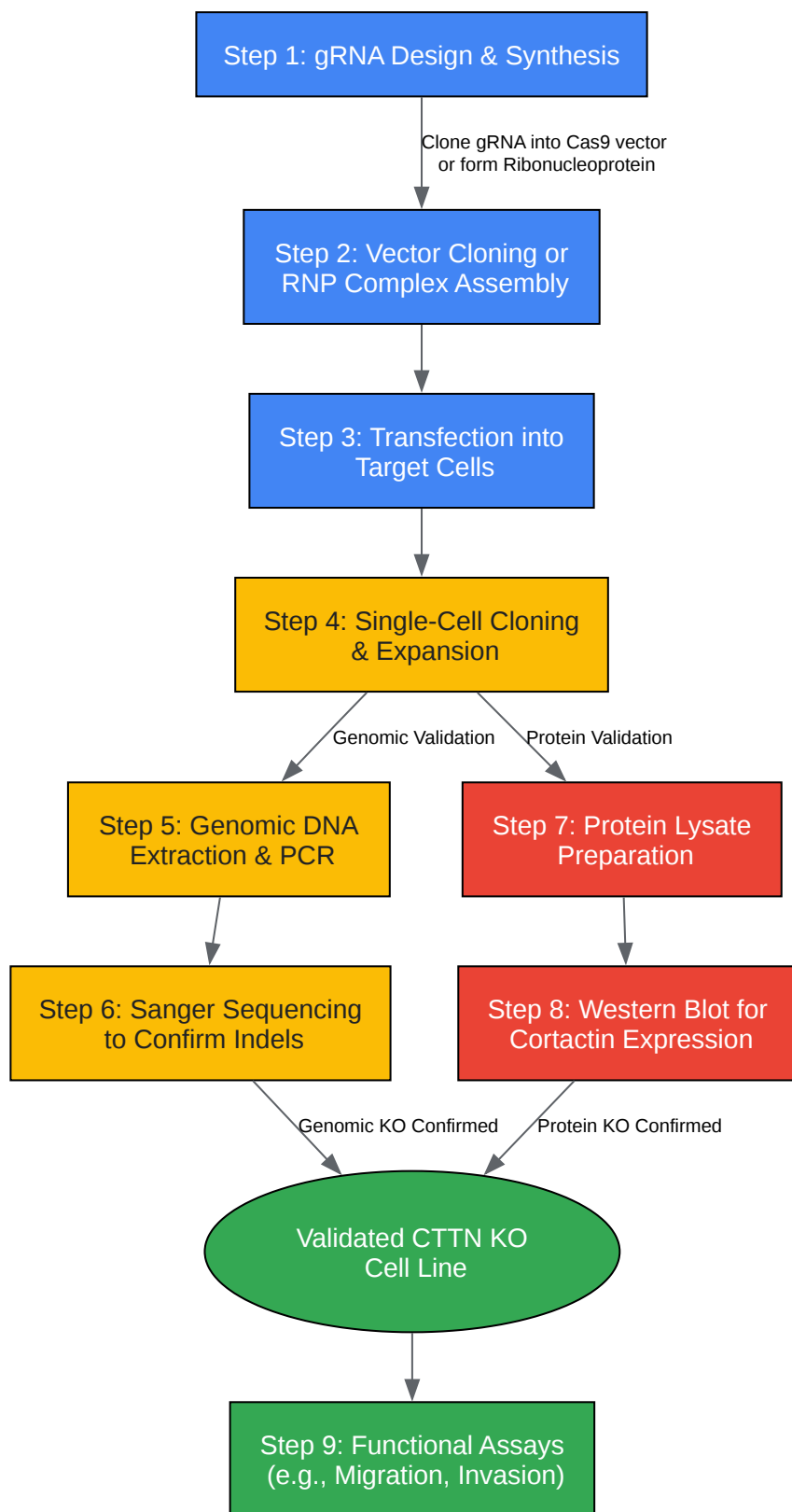


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Caption: Simplified Cortactin signaling pathway in cell migration.

Experimental Workflow for CTTN Knockout

The generation of a validated CTTN knockout cell line involves a multi-step process. It begins with the careful design of guide RNAs (gRNAs) targeting a critical exon of the CTTN gene. These gRNAs are then delivered into the target cells along with the Cas9 nuclease. Following transfection, single-cell cloning is performed to isolate clonal populations. These clones are then screened at both the genomic DNA level (sequencing) and the protein level (Western Blot) to confirm the absence of functional Cortactin. Finally, validated knockout clones are used in functional assays to assess the phenotypic consequences of Cortactin loss.



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Caption: Experimental workflow for generating CTTN knockout cells.

Data Presentation: Expected Outcomes of CTTN Knockout

The successful knockout of Cortactin is expected to produce distinct phenotypic changes, particularly related to cell motility. The following table summarizes quantitative data derived from studies involving Cortactin knockdown or knockout.

Phenotype Assessed	Method of Assessment	Expected Outcome in CTTN KO Cells	Reference(s)
Protein Expression	Western Blot	Complete absence of the ~80/85 kDa Cortactin band.	[10]
Knockdown Efficiency	Western Blot / Densitometry	>90% reduction in Cortactin protein levels.	[11]
Cell Migration	Wound Healing (Scratch) Assay	Significant decrease in the rate of wound closure.	[5][12]
Cell Invasion	Transwell Invasion Assay (e.g., with Matrigel)	Significant reduction in the number of invaded cells.	[2][12]
Cell Spreading	Phalloidin Staining / Area Measurement	Increased cell spreading area.	[10][12]
Invadopodia Formation	Fluorescence Microscopy (Actin/TKS5 staining)	Impaired formation and function of invadopodia.	[2][13]

Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design for CTTN Gene Knockout

Objective: To design highly specific and efficient gRNAs to target the human CTTN gene for CRISPR/Cas9-mediated knockout.

Principle: The most effective knockouts are typically generated by frameshift mutations (insertions/deletions or "indels") within an early, functionally critical exon.^[14] This maximizes the probability of generating a premature stop codon, leading to nonsense-mediated mRNA decay or a truncated, non-functional protein.^{[15][16]}

Materials:

- Computer with internet access
- Sequence of human CTTN gene (NCBI Gene ID: 2017)
- Online gRNA design tool (e.g., Synthego, Benchling, CHOPCHOP)

Procedure:

- **Obtain Target Sequence:** Retrieve the genomic sequence of the CTTN gene, focusing on the first few exons (e.g., Exon 1-3).
- **Select Target Region:** For optimal knockout, target an early exon that is common to all major splice variants.^[17] Avoid targeting regions too close to the N- or C-terminus.^[14]
- **Use Design Tool:** Input the selected exon sequence into a gRNA design tool.
 - Set the target genome to Human (e.g., GRCh38/hg38).
 - Select the desired PAM sequence for your Cas9 nuclease (e.g., NGG for *S. pyogenes* Cas9).
- **Select Top gRNAs:** Choose 2-3 gRNAs based on the tool's scoring. Prioritize gRNAs with high on-target efficiency scores and low off-target scores. The ideal 20-nucleotide gRNA sequence should precede a 5'-NGG-3' PAM sequence.
- **Order gRNAs:** Synthesize the selected gRNA sequences for cloning into a Cas9 expression vector or for use as synthetic single guide RNAs (sgRNAs) in a ribonucleoprotein (RNP) complex.

Protocol 2: CRISPR/Cas9-Mediated Transfection and Clonal Selection

Objective: To deliver Cas9 and CTTN-targeting gRNA into a mammalian cell line and isolate single-cell clones.

Principle: The Cas9/gRNA complex is introduced into cells, where it creates a double-strand break at the target locus. The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces indels, resulting in gene knockout.[\[18\]](#) Single cells are then isolated to ensure the resulting colony is derived from a single editing event.

Materials:

- Target mammalian cell line (e.g., AGS, HeLa, HEK293T)
- Complete culture medium
- Cas9/gRNA expression plasmid (e.g., pX458, which co-expresses GFP) or Cas9 protein and synthetic sgRNA for RNP delivery.[\[19\]](#)
- Lipofectamine 3000 or other suitable transfection reagent
- Puromycin (if using a selection plasmid like pX459)
- 96-well plates
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA

Procedure:

- **Cell Seeding:** The day before transfection, seed cells in a 6-well plate to be 70-80% confluent at the time of transfection.
- **Transfection:**

- Plasmid Method: Transfect cells with the Cas9/gRNA plasmid according to the manufacturer's protocol for the chosen transfection reagent. A typical ratio is 2.5 µg of plasmid DNA per well of a 6-well plate.
- RNP Method: Assemble the Cas9-RNP complex by incubating Cas9 protein with the synthetic sgRNA. Deliver the complex into cells using lipid-mediated transfection or electroporation.
- Selection/Sorting (48 hours post-transfection):
 - Antibiotic Selection: If using a plasmid with a resistance marker (e.g., puromycin), add the appropriate concentration of the antibiotic to select for transfected cells.
 - FACS Sorting: If using a fluorescent reporter plasmid (e.g., pX458-GFP), harvest the cells and use Fluorescence-Activated Cell Sorting (FACS) to sort GFP-positive cells.
- Single-Cell Cloning:
 - Prepare a serial dilution of the sorted/selected cells.
 - Plate the dilutions into 96-well plates, aiming for a statistical distribution of less than one cell per well (e.g., 0.5 cells/well).
 - Alternatively, use FACS to directly deposit single cells into individual wells of a 96-well plate.
- Colony Expansion:
 - Culture the plates for 2-3 weeks, monitoring for colony formation.
 - When colonies are visible, expand them sequentially into larger plates (24-well, 12-well, then 6-well) for further analysis.

Protocol 3: Validation of Cortactin Knockout by Western Blot

Objective: To confirm the absence of Cortactin protein in the generated cell clones.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A successful knockout will show no detectable Cortactin band in the clonal cell line compared to the parental (wild-type) control.[\[20\]](#)

Materials:

- Parental (Wild-Type) and putative KO cell clones
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels (e.g., 4-12% Bis-Tris)
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary Antibody: Anti-Cortactin antibody
- Primary Antibody: Anti-GAPDH or Anti- β -actin antibody (loading control)
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Protein Extraction: Lyse wild-type and KO clonal cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Sample Preparation: Normalize all samples to the same concentration (e.g., 1 $\mu\text{g}/\mu\text{L}$). Add Laemmli buffer and boil at 95°C for 5 minutes.

- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the anti-Cortactin primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
- Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the wash step (step 8).
- Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imager.
- Stripping and Re-probing: Strip the membrane and re-probe with a loading control antibody (GAPDH or β -actin) to ensure equal protein loading across all lanes. A true knockout clone will show a band for the loading control but a complete absence of the Cortactin band.[\[10\]](#)

Protocol 4: Functional Analysis - Cell Migration (Wound Healing Assay)

Objective: To assess the effect of Cortactin knockout on cell migration.

Principle: A "wound" or scratch is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is a measure of their migratory capacity.[\[21\]](#)

Downregulation of Cortactin is expected to decrease this rate.[\[12\]](#)

Materials:

- Validated CTTN KO and Wild-Type (WT) cell lines
- 24-well plates

- p200 pipette tips or a specialized wound-making insert
- Culture medium with low serum (e.g., 2% FBS) to minimize proliferation
- Microscope with a camera

Procedure:

- **Create Monolayer:** Seed both WT and CTTN KO cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
- **Create Wound:** Once confluent, gently scratch a straight line through the center of each well using a sterile p200 pipette tip.
- **Wash and Refeed:** Gently wash the wells with PBS to remove dislodged cells. Add fresh low-serum media to each well.
- **Image Acquisition (Time 0):** Immediately place the plate on a microscope stage and capture images of the wound in designated regions for each well. This is the 0-hour time point.
- **Incubation:** Return the plate to the incubator (37°C, 5% CO₂).
- **Time-Lapse Imaging:** Capture images of the same wound regions at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the WT wells is nearly closed.
- **Data Analysis:**
 - Use software like ImageJ to measure the area of the wound at each time point for both WT and KO cells.
 - Calculate the percentage of wound closure at each time point relative to the initial area at 0 hours.
 - Plot the percentage of wound closure over time. A significant reduction in the closure rate for KO cells compared to WT cells indicates impaired migration.

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